Fmoc-val-osu
Description
Significance of Fmoc-Val-OSu within the Landscape of Nα-Protected Amino Acid Derivatives
This compound is a specialized chemical compound widely employed in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. chemimpex.com Its significance lies in the clever combination of two key chemical moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the N-hydroxysuccinimide (OSu) ester.
The Fmoc group serves as a temporary shield for the alpha-amino group of the valine amino acid. altabioscience.com This protection is crucial to prevent unwanted side reactions and polymerization during the peptide bond formation process. altabioscience.com A key advantage of the Fmoc group is its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent, without affecting other acid-labile protecting groups that might be present on the amino acid side chains or the peptide-resin linker. wikipedia.orgnih.gov This orthogonality is a fundamental principle of modern peptide synthesis, allowing for selective deprotection and chain elongation. nih.gov
The N-hydroxysuccinimide ester, on the other hand, is an "active ester." bachem.com In peptide synthesis, the carboxyl group of an incoming amino acid must be activated to facilitate the formation of a peptide bond with the free amino group of the growing peptide chain. bachem.com The OSu group is an excellent leaving group, making the carbonyl carbon of the valine highly susceptible to nucleophilic attack by the amino group. This results in an efficient and high-yielding coupling reaction. chemimpex.com Active esters like this compound are often stable enough to be isolated, purified, and stored, offering a convenient and reliable method for introducing amino acids. thieme-connect.de The use of such pre-activated esters helps to minimize racemization, a notorious side reaction that can compromise the stereochemical integrity of the final peptide. rsc.orgrsc.org
Therefore, the combination of the Fmoc protecting group and the OSu active ester in a single molecule makes this compound a highly efficient and practical building block for the incorporation of valine in a controlled and predictable manner. chemimpex.com
Historical Development of Fmoc Chemistry and the Role of Active Esters
The journey to the widespread use of this compound is rooted in key advancements in peptide chemistry. The challenge of forming peptide bonds has long been a focus for organic chemists, requiring both the protection of the Nα-amino group and the activation of the carboxyl group of an amino acid. researchgate.netpublish.csiro.au
The development of the first practical, readily cleavable protecting group, the carbobenzoxy (Z) group, in 1932 was a significant step forward. publish.csiro.au This was followed by the introduction of the acid-labile tert-butyloxycarbonyl (Boc) group in the late 1950s, which became a mainstay in the solid-phase peptide synthesis (SPPS) method developed by R.B. Merrifield in the 1960s. researchgate.netpublish.csiro.au
However, the repetitive acid treatments required for Boc deprotection could lead to the degradation of sensitive peptides and the premature cleavage of side-chain protecting groups. nih.gov This spurred the search for alternative protecting group strategies. In 1970, Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. acs.org Initially, its potential was not fully realized, but it eventually became a landmark in peptide synthesis due to its advantageous properties. researchgate.netpublish.csiro.au The Fmoc group offered an orthogonal protection scheme, as it could be removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact. nih.gov
Parallel to the development of protecting groups was the advancement of coupling methods. The concept of "active esters" emerged as a way to enhance the reactivity of the carboxylic acid group for amide bond formation. wikipedia.org These esters are designed to be highly susceptible to nucleophilic attack by an amine. wikipedia.org N-hydroxysuccinimide esters, along with others like pentafluorophenyl esters, proved to be particularly effective. bachem.com They offer a balance of reactivity and stability, allowing for efficient coupling while minimizing side reactions like racemization. rsc.orgrsc.org
The convergence of Fmoc protecting group chemistry and active ester methodology led to the development of reagents like this compound. The use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) as a reagent for introducing the Fmoc group is now common, as it can reduce the formation of dipeptide byproducts compared to using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride). sigmaaldrich.comub.edu
Position of this compound as a Key Reagent for Valine Incorporation
This compound holds a crucial position as a preferred reagent for introducing the amino acid L-valine in peptide synthesis for several reasons. Valine, with its bulky, hydrophobic isopropyl side chain, can present steric hindrance during coupling reactions. The use of a pre-activated form like an OSu ester helps to overcome this challenge, promoting efficient bond formation.
This compound is particularly valuable in Solid-Phase Peptide Synthesis (SPPS). chemimpex.com In this technique, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. The use of this compound simplifies the coupling step, as the amino acid is already activated. This contributes to higher yields and purity of the final peptide. chemimpex.com
The stability of this compound allows it to be a commercially available, shelf-stable reagent, which is a significant practical advantage in both academic and industrial research settings. thieme-connect.de Researchers can rely on its quality and reactivity for consistent results in their synthetic protocols. chemimpex.com
Furthermore, the Fmoc group's fluorescent nature, due to the fluorenyl moiety, can be utilized for monitoring the progress of reactions. wikipedia.org The cleavage by-product, dibenzofulvene, can be detected by UV spectroscopy, allowing for real-time tracking of the deprotection step. wikipedia.org
In the context of drug development and the creation of peptide-based therapeutics, the reliability and efficiency offered by this compound are paramount. chemimpex.comchemimpex.com It facilitates the synthesis of complex peptide sequences with a high degree of precision, which is essential for producing therapeutic agents with the desired biological activity. chemimpex.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H24N2O6 | glentham.comchemsrc.comscbt.com |
| Molecular Weight | 436.46 g/mol | glentham.comscbt.com |
| Appearance | White to off-white powder | glentham.com |
| Melting Point | 135 - 145 °C | glentham.com |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Acetone (B3395972). Slightly soluble in water. | glpbio.comchemicalbook.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comchemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJMNCROLRPFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609224 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130878-68-1 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Nα Fmoc L Valine N Hydroxysuccinimide Ester
Established Synthetic Routes to Fmoc-Val-OSu
Conventional methods for synthesizing this compound rely on well-understood activation and coupling reactions that have been the foundation of peptide chemistry for decades.
Condensation of Fmoc-L-Valine with N-Hydroxysuccinimide
The most direct and widely practiced route involves the esterification of the carboxyl group of Nα-Fmoc-L-valine with N-Hydroxysuccinimide (NHS). This reaction transforms the relatively unreactive carboxylic acid into a highly reactive acyl group, susceptible to nucleophilic attack by the free amine of a growing peptide chain. The activation of the carboxyl group is typically achieved using a carbodiimide (B86325) reagent.
Dicyclohexylcarbodiimide (DCC) is a common condensing agent used to facilitate the formation of the N-hydroxysuccinimide ester. The protocol involves the reaction of Fmoc-L-Valine with N-Hydroxysuccinimide in the presence of DCC.
The reaction mechanism proceeds as follows:
The carboxyl group of Fmoc-L-Valine attacks the DCC molecule to form a highly reactive O-acylisourea intermediate.
The hydroxyl group of N-Hydroxysuccinimide then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate.
This leads to the formation of the desired this compound ester and a byproduct, N,N'-dicyclohexylurea (DCU).
This reaction is typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) at reduced temperatures (often starting at 0 °C) to minimize potential side reactions, including racemization.
While the DCC/NHS method is effective, several optimizations are crucial for maximizing the yield and purity of this compound. A primary challenge is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which is sparingly soluble in many organic solvents and often co-precipitates with the product.
Key optimization strategies include:
Byproduct Removal: DCU is largely insoluble in DCM and can be removed by filtration. However, complete removal can be difficult. Subsequent recrystallization of the crude product from a suitable solvent system, such as ethyl acetate/hexane or isopropanol, is often necessary to achieve high purity.
Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of DCC helps to suppress the formation of N-acylurea, an unreactive byproduct, and reduces the risk of racemization at the α-carbon of the valine residue.
Reagent Stoichiometry: Using a slight excess of N-Hydroxysuccinimide can help drive the reaction to completion, but a large excess should be avoided to simplify purification. The stoichiometry is typically near equimolar for all three reactants (Fmoc-L-Valine, NHS, DCC).
Purity of Starting Materials: The purity of the initial Fmoc-L-Valine is paramount. Impurities such as free L-valine can lead to side reactions and complicate the purification process. sigmaaldrich.com
| Parameter | Condition/Method | Purpose |
| Condensing Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxyl group of Fmoc-L-Valine. |
| Solvent | Dichloromethane (DCM), Ethyl Acetate, THF | Provides a non-reactive medium for the reaction. |
| Temperature | 0 °C initially, then warm to room temperature | Minimizes racemization and side product formation. |
| Purification | Filtration followed by recrystallization | Removes insoluble DCU byproduct and purifies the final ester. |
Preparation of Fmoc-OSu from Fmoc-Cl as a Precursor
An alternative strategy involves the preparation of an activated Fmoc-donating reagent, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is then used to protect the amino acid. This approach separates the synthesis of the activating group from the amino acid protection step.
The synthesis of the Fmoc-OSu precursor is generally achieved by reacting 9-fluorenylmethyl chloroformate (Fmoc-Cl) with N-hydroxysuccinimide. omizzur.com This reaction is typically performed in a dioxane solvent with an organic base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. omizzur.com While effective, this method can present challenges in purification due to the high solubility of the product in the reaction medium and the difficulty in completely removing the solvent and base. omizzur.com
Once the Fmoc-OSu reagent is synthesized and purified, it is used to introduce the Fmoc protecting group onto the L-valine. This is a standard Schotten-Baumann reaction, where L-valine is dissolved in a basic aqueous solution (e.g., using sodium bicarbonate or sodium carbonate), and a solution of Fmoc-OSu in an organic solvent like acetone (B3395972) or dioxane is added. researchgate.net The reaction yields Fmoc-L-Valine, which can then be isolated and used as the starting material in the DCC-mediated condensation described previously (Section 2.1.1.1). Compared to using Fmoc-Cl directly for amino acid protection, Fmoc-OSu is often preferred as the reaction conditions are easier to control with fewer side reactions. total-synthesis.com
Modern Approaches and Strategic Enhancements in this compound Synthesis
More recent developments in synthetic methodology have focused on creating more efficient, higher-yielding processes that can be performed under anhydrous conditions, thereby avoiding potential issues associated with aqueous workups.
Anhydrous Conditions Utilizing Silylating Agents for Fmoc Protection
A significant advancement involves the use of silylating agents to temporarily protect the amino acid, rendering it more soluble in aprotic organic solvents and enhancing its reactivity for subsequent Fmoc protection. google.com This method allows the entire process to be conducted under neutral, anhydrous conditions, which is particularly advantageous for complex or sensitive substrates. google.com
The general procedure involves two main steps:
Silylation: The amino acid, L-valine, is treated with a silylating agent in an aprotic solvent like methylene (B1212753) chloride. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)acetamide (BSA). google.com The mixture is typically refluxed until a clear solution is obtained, indicating the formation of the silylated amino acid intermediate. In this intermediate, both the amino and carboxyl groups are silylated.
Fmoc Protection: The solution containing the silylated L-valine is cooled, and a solution of an activated Fmoc reagent, typically Fmoc-OSu, in the same solvent is added. google.com The reaction proceeds smoothly to yield the Fmoc-protected amino acid.
This method offers several advantages over traditional aqueous methods, including high yields (often exceeding 90%), high purity of the product, and the avoidance of aqueous workups for salt removal. google.com The mild conditions ensure the chemical and optical purity of the resulting Fmoc-amino acid. google.com This silylated intermediate can then be carried forward to be activated with N-Hydroxysuccinimide.
| Silylating Agent | Abbreviation | Typical Solvent | Key Advantage |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Methylene Chloride | Enables anhydrous reaction conditions, high yield. google.com |
| N,O-bis(trimethylsilyl)acetamide | BSA | Methylene Chloride | Avoids aqueous workup and salt removal steps. google.com |
Mechanochemical Synthesis of Fmoc-Protected Amino Acid Derivatives
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. This approach has been successfully applied to the N-protection of amino acids, including the introduction of the Fmoc group.
The solvent-free synthesis of Fmoc-N-protected amino acids can be achieved using ball-milling technology. rsc.orgsemanticscholar.org This eco-friendly methodology generally provides good to excellent yields of the desired products without the need for extensive purification. rsc.org The process involves milling the amino acid with an Fmoc-donating reagent in the absence of bulk solvents.
A key advantage of the mechanochemical approach for Fmoc protection is the avoidance of side-products that are commonly observed in solution-phase synthesis. For instance, the formation of Fmoc-β-Ala-OH or dipeptides via the Lossen rearrangement can be circumvented under mechanochemical activation. rsc.org From an environmental perspective, the E-factors (a measure of waste generated) for Fmoc-protection are significantly improved when compared to classical solution-based syntheses. rsc.org
The general procedure involves a two-step/one-pot N-protection of the amino acid within a planetary ball mill. rsc.org The resulting N-protected amino acid derivatives are often insoluble in water, which simplifies the workup. For N-Fmoc derivatives, acidification of the reaction mixture causes the pure product to precipitate, allowing for easy recovery. rsc.org This solventless method is scalable, with successful syntheses reported from 50 mg up to 1 g of the final product. rsc.org
| Parameter | Mechanochemical Synthesis | Classical Solution-Phase Synthesis |
|---|---|---|
| Solvent Usage | Solvent-free or minimal liquid grinding assistant | Requires bulk organic solvents (e.g., DMF, Dioxane) |
| Side-Products | Formation of common side-products (e.g., via Lossen rearrangement) is avoided rsc.org | Prone to side-reactions, requiring careful control of conditions |
| Workup/Purification | Simplified; often involves precipitation and filtration rsc.org | Typically requires liquid-liquid extraction and chromatography |
| Environmental Impact (E-Factor) | Greatly improved rsc.org | Higher, due to solvent use and waste generation |
One-Pot Conversions for Direct Introduction of the Fmoc Group
One-pot synthesis procedures, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and yield. Several one-pot methods have been developed for the direct introduction of the Fmoc group onto amino acids.
The standard method for synthesizing Fmoc amino acids involves reacting the free amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions, for example, using sodium carbonate in an aqueous dioxane solution. chempep.com While efficient, researchers have explored more streamlined one-pot variations to simplify the process further.
The versatility of one-pot conversions highlights the continuous development of synthetic strategies to produce Fmoc-protected amino acid derivatives efficiently. These methods not only streamline the synthesis but also maintain the chiral integrity of the starting amino acids, a critical requirement for peptide chemistry. nih.gov
| Reagent | Role | Typical Use Case |
|---|---|---|
| Fmoc-Cl (9-fluorenylmethyl chloroformate) | Fmoc-donating and activating agent | Used in the one-pot synthesis of N-Fmoc α-amino diazoketones from free amino acids. nih.gov |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | Fmoc-donating agent | Standard reagent for the direct N-protection of amino acids under basic conditions. chempep.com |
| Diazomethane | Reactant for activated carboxyl group | Reacts with the in-situ generated mixed anhydride (B1165640) to form α-amino diazoketones. nih.gov |
Applications of Fmoc Val Osu in Contemporary Synthetic Chemistry and Chemical Biology
Central Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemistry and pharmaceutical development, enabling the stepwise assembly of amino acids into complex peptide chains. lookchem.com Within this methodology, Fmoc-Val-OSu serves as a critical building block for the incorporation of valine residues. chemdad.com
Stereochemical Integrity in Peptide Chain Elongation
Maintaining the stereochemical integrity of each amino acid residue during peptide synthesis is paramount, as even minor epimerization can lead to biologically inactive or immunogenic peptides. The use of pre-activated esters like this compound is known to minimize the risk of racemization at the α-carbon of the valine residue during the coupling reaction. Research has demonstrated that methods compatible with Fmoc chemistry can produce peptide thioesters with a high degree of chiral integrity. scispace.com While all amino acids are susceptible to some degree of racemization, the conditions employed with Fmoc-OSu derivatives are generally mild, helping to preserve the desired stereochemistry throughout the elongation of the peptide chain. ub.eduscispace.com
Synthesis of Valine-Containing Peptide Sequences
This compound is instrumental in the synthesis of a vast array of naturally occurring and synthetic peptides that contain valine. researchgate.net Valine, with its bulky, hydrophobic isopropyl side chain, plays a significant role in the structure and function of many peptides and proteins. The reliable incorporation of valine using this compound is crucial for producing these biomolecules for research and therapeutic purposes. For instance, it is a key reagent in the synthesis of complex peptides like somatostatin (B550006) analogues and conotoxins. researchgate.netgoogle.com
Table 1: Examples of Valine-Containing Peptides Synthesized Using Fmoc Chemistry
| Peptide/Protein | Biological Significance | Role of Valine |
|---|---|---|
| Somatostatin Analogues | Used in the treatment of neuroendocrine tumors and acromegaly. | Contributes to the conformational stability and receptor binding affinity. |
| Conotoxins | Neurotoxic peptides from cone snails, used as tools in neuroscience research. researchgate.net | Often part of the hydrophobic core, essential for proper folding and ion channel blocking activity. researchgate.net |
| Lixisenatide | A GLP-1 receptor agonist for the treatment of type 2 diabetes. google.com | Integral to the peptide's structure and its interaction with the GLP-1 receptor. google.com |
| Goserelin | A synthetic analogue of a natural gonadotropin-releasing hormone used to treat hormone-sensitive cancers. | A key component of the peptide backbone, influencing its conformation and biological activity. |
Specialized Peptide Constructs via this compound Linkage
Beyond the straightforward synthesis of linear peptides, this compound is also employed in the creation of more complex and specialized peptide structures.
Peptide thioesters are essential intermediates for native chemical ligation (NCL), a powerful technique for the synthesis of large proteins. rsc.org While the direct synthesis of peptide thioesters using Fmoc-SPPS can be challenging due to the lability of the thioester bond under basic conditions, various strategies have been developed to overcome this. nih.gov Some methods involve the use of specialized linkers or post-synthesis modifications where an activated C-terminal residue, potentially derived from a precursor like this compound, can be converted to a thioester. nih.govrsc.org
This compound serves as a precursor for the synthesis of modified amino acid building blocks. For example, γ-hydroxyvaline (Hyv), a non-proteinogenic amino acid found in some conopeptides, can be synthesized from D-Valine. nih.gov The resulting D-Hyv, after protection of its hydroxyl group, is then reacted with Fmoc-OSu to produce Fmoc-D-Hyv(O-TBDMS)-OH. researchgate.netnih.gov This protected building block can then be used in SPPS to incorporate γ-hydroxyvaline into peptide sequences, enabling the study of the biological effects of this post-translational modification. nih.gov The synthesis of the conopeptide gld-V* from Conus gladiator is a notable example of this application. researchgate.netnih.gov
Synthesis of Modified Peptides for Biological Probes
The synthesis of peptides with specific modifications is crucial for creating biological probes to study complex biological processes. nih.gov this compound serves as a key building block in the assembly of such modified peptides. The Fmoc group provides a base-labile protecting group for the N-terminus of valine, which is stable under the acidic conditions often used to remove other protecting groups. wikipedia.org This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov
The OSu ester is a highly reactive group that readily couples with the free amino group of another amino acid or a peptide chain, forming a stable amide bond. This reactivity ensures efficient peptide bond formation. The synthesis of phosphorylated or glycosylated peptides, which are essential for studying signaling pathways and protein recognition, often relies on Fmoc-based strategies due to the mild deprotection conditions that preserve these sensitive post-translational modifications. nih.gov For instance, this compound can be incorporated into a peptide sequence that is later modified with a fluorescent tag or a biotin (B1667282) label, creating a probe for use in cellular imaging or affinity purification studies. The synthesis of probes to study ubiquitin conjugation in processes like mitophagy has also utilized Fmoc-protected amino acids. rsc.org
Utility in Solution-Phase Peptide Synthesis (LPPS)
While solid-phase peptide synthesis (SPPS) is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale synthesis of short peptides or for specific coupling strategies. ekb.eg In LPPS, this compound offers the same advantages of controlled, stepwise peptide elongation as in SPPS. bachem.com
Bioconjugation Techniques Facilitated by this compound
Bioconjugation, the process of linking biomolecules to other molecules, is a powerful tool in chemical biology and medicine. This compound is instrumental in several bioconjugation techniques. chemimpex.com
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing side effects. aacrjournals.org this compound is a component in the synthesis of peptide-based drug delivery systems. For example, it can be used to construct peptides that act as targeting ligands, recognizing and binding to specific receptors on the surface of cancer cells. These targeting peptides can then be conjugated to a drug molecule or a drug-carrying nanoparticle. The Val-Cit (valine-citrulline) dipeptide, often synthesized using this compound, is a well-known cathepsin B-cleavable linker, ensuring that the drug is released specifically within the lysosomal compartment of tumor cells. sci-hub.sechemicalbook.com
Antibody-drug conjugates (ADCs) are a highly successful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.govmedchemexpress.com The linker that connects the antibody to the drug is a critical component of an ADC, and this compound is a key reagent in the synthesis of many of these linkers. medchemexpress.com
A prominent example is the synthesis of the Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker. chemicalbook.comnih.govgoogle.com The synthesis of this linker often starts with the coupling of this compound to citrulline. nih.govgoogle.com The resulting Fmoc-Val-Cit dipeptide is then coupled to p-aminobenzyl alcohol. nih.gov After deprotection of the Fmoc group, the linker can be attached to a drug and subsequently to an antibody. nih.gov The Val-Cit component is designed to be cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many cancer cells, leading to the selective release of the cytotoxic payload at the tumor site. iris-biotech.de This strategy is employed in the FDA-approved ADC, Adcetris® (brentuximab vedotin). nih.gov
Table 1: Synthesis of Fmoc-Val-Cit-PAB Linker
| Step | Reactants | Product | Key Transformation |
|---|---|---|---|
| 1 | This compound, L-Citrulline | Fmoc-Val-Cit | Peptide bond formation |
| 2 | Fmoc-Val-Cit, p-aminobenzyl alcohol (PABOH) | Fmoc-Val-Cit-PABOH | Amide bond formation |
This table provides a simplified overview of the synthesis. Actual synthetic routes may involve additional steps and reagents. nih.govgoogle.com
Understanding the function of proteins and other biomolecules often requires their modification at specific sites. This compound can be used to introduce a valine residue at a desired location, which can then serve as a point of attachment for other molecules, such as fluorescent dyes, affinity tags, or cross-linking agents. The OSu ester of this compound can react with primary amines on the surface of a protein, such as the epsilon-amino group of lysine (B10760008) residues. While this reaction is not inherently site-specific, it can be directed to a particular site through the use of protecting group strategies or by exploiting differences in the reactivity of various amino groups on the protein surface. More controlled site-specific modification is often achieved by incorporating an unnatural amino acid with a unique reactive handle, a process where Fmoc-protected amino acids are fundamental.
Derivatization Reagent in Analytical and Proteomic Research
In analytical chemistry and proteomics, the detection and quantification of amino acids and peptides can be challenging due to their low volatility and lack of a strong chromophore. Derivatization with a reagent that imparts favorable properties for analysis is a common strategy. researchgate.net this compound can be used as a derivatization reagent, although more commonly, Fmoc-Cl or Fmoc-OSu itself is used to tag primary and secondary amines. wikipedia.orgmedchemexpress.com The Fmoc group is highly fluorescent, which allows for sensitive detection of derivatized molecules by high-performance liquid chromatography (HPLC) with fluorescence detection or by mass spectrometry. wikipedia.orgresearchgate.net This approach is valuable for amino acid analysis in complex biological samples and for quality control in peptide synthesis. thermofisher.comaimspress.com The derivatization reaction with Fmoc-OSu is typically rapid and proceeds under mild conditions, making it suitable for high-throughput applications. mdpi.com
Fluorescent Labeling of N-Glycans and Glycosylamines
The analysis of N-glycans, which are complex carbohydrates attached to proteins, is crucial for understanding various biological processes and for the discovery of disease biomarkers. Fluorescent labeling is a key step in this analysis, allowing for sensitive detection in techniques like high-performance liquid chromatography (HPLC). nih.gov While this compound itself is a derivative for peptide synthesis, the closely related reagent, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), serves as a fluorescent labeling agent. medchemexpress.commedchemexpress.com
Fmoc-OSu reacts with glycosylamines, which are intermediates formed during the deglycosylation of proteins, to attach the fluorescent Fmoc group. medchemexpress.com This labeling method offers a simple and rapid way to tag N-glycans for analysis. The reaction can be optimized to proceed efficiently at moderate temperatures. Studies have shown that the fluorescence intensity of glycans labeled with Fmoc-OSu is significantly higher—approximately 5 to 13 times greater—than those labeled with other reagents like Fmoc-Cl and 2-aminobenzamide (B116534) (2-AA). This enhanced fluorescence allows for more sensitive detection. Furthermore, this strategy has been successfully applied to the analysis of N-glycans from human serum, with the goal of identifying potential biomarkers for diseases such as lung cancer. An additional advantage of this method is the ability to release the free, unlabeled N-glycans after analysis by cleaving the Fmoc group, which is useful for preparing glycan standards.
Tools for Investigating Protein Interactions and Functions
This compound and its parent compound Fmoc-OSu are instrumental in the synthesis of peptides and modified peptides used to study protein-protein interactions. acs.orgnih.gov These interactions are fundamental to nearly all biological processes, making tools that can probe them highly valuable. diva-portal.org
Fmoc chemistry is a cornerstone of solid-phase peptide synthesis (SPPS), a method used to build peptides amino acid by amino acid. nih.gov this compound, as an activated valine derivative, is one of the many building blocks used in this process. acs.org Researchers synthesize custom peptides, including those with non-natural or modified amino acids, to investigate how proteins bind to each other. nih.gov For example, synthetic peptides have been used as scaffolds to display other chemical fragments, creating libraries to screen for molecules that can disrupt or modulate the activity of enzymes like protein tyrosine phosphatases (PTPases). acs.org
In one approach, a high-affinity peptide substrate for PTPases was used as a platform to which a library of fragments was attached. acs.org This allowed for the high-throughput screening of thousands of interactions to identify chemical features that could be developed into specific inhibitors. acs.org The synthesis of these complex peptide-based tools relies on standard Fmoc-based SPPS protocols, where reagents like Fmoc-Val-OH (the precursor to this compound) are essential components. acs.org
Application in Functional Materials Science for Controlled Adhesion
Inspired by the remarkable underwater adhesion of marine mussels, scientists are developing new functional materials with controlled adhesive properties. researchgate.net Mussel foot proteins are rich in specific amino acids, including L-3,4-dihydroxyphenylalanine (DOPA) and amine-containing residues, which work together to create strong bonds to surfaces in wet environments. researchgate.net
To understand and mimic this natural adhesion, researchers synthesize sequence-defined polymers that incorporate these key functional groups. researchgate.netsigmaaldrich.com The precise placement of amine (like those in lysine) and catechol (like DOPA) groups along a polymer chain is critical for controlling the adhesive properties. sigmaaldrich.com Reagents like Fmoc-OSu are used for the selective functionalization of amines during the synthesis of these complex, mussel-inspired molecules. sigmaaldrich.com By protecting amine groups with the Fmoc group, other chemical modifications can be performed on the molecule, with the Fmoc group being removed at a later stage to reveal the amine. This synthetic strategy allows for the creation of polymers with specific sequences of functional residues, enabling detailed studies into how group placement affects catechol-driven wet adhesion. researchgate.netsigmaaldrich.com
Chemical Reactivity and Mechanistic Insights of Fmoc Val Osu
Nucleophilic Substitution Mechanism in Amide Bond Formation
The N-hydroxysuccinimide (OSu) ester moiety in Fmoc-Val-OSu serves as an activated form of the carboxylic acid, rendering it susceptible to nucleophilic attack by the free amino group of a growing peptide chain or another amino acid derivative. This activation strategy is a cornerstone of peptide coupling reactions nih.govglenresearch.compapyrusbio.comthermofisher.comschem.jp. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the OSu ester. This attack forms a transient tetrahedral intermediate, which then collapses, expelling N-hydroxysuccinimide (NHS) as a good leaving group nih.govglenresearch.compapyrusbio.comthermofisher.comschem.jp. The result is the formation of a stable amide bond, elongating the peptide chain. NHS esters are favored due to their relative stability, ease of preparation, and reactivity in aqueous environments, typically at a pH between 7.2 and 9, where the amine nucleophile is deprotonated glenresearch.compapyrusbio.comthermofisher.com.
Base-Mediated Deprotection of the Nα-Fmoc Group
The Fmoc group is selectively removed under mild basic conditions, a key feature that distinguishes Fmoc chemistry from other amine protection strategies. This deprotection is crucial for exposing the α-amino group of valine for the subsequent coupling step in peptide synthesis.
Formation and Scavenging of Dibenzofulvene (DBF) Byproducts
Dibenzofulvene (DBF) is a highly reactive electrophilic species generated during Fmoc deprotection nih.govspringernature.comresearchgate.netchimia.chscielo.org.mxacs.orgfiveable.mepeptide.comgoogle.com. If not quenched, DBF can readily react with nucleophilic sites within the peptide chain, including the newly deprotected amine group of the growing peptide, leading to irreversible side reactions such as chain termination or the formation of unwanted adducts nih.govspringernature.comresearchgate.netchimia.chscielo.org.mxacs.orgpeptide.com. To prevent these deleterious reactions, secondary amines, most commonly piperidine (B6355638), are employed as scavengers nih.govspringernature.comresearchgate.netscielo.org.mxacs.orgpeptide.comwikipedia.org. These amines undergo a Michael-type addition with DBF, forming stable, soluble adducts that are easily removed from the reaction mixture springernature.comscielo.org.mxwikipedia.orgtotal-synthesis.comresearchgate.net. The efficient scavenging of DBF is critical for maintaining the integrity and purity of the synthesized peptide.
Influence of Base Strength and Solvent Systems on Deprotection Efficiency
The choice of base and solvent significantly impacts the efficiency and speed of Fmoc deprotection. Secondary amines, such as piperidine, morpholine (B109124), and diethylamine, are generally preferred due to their nucleophilicity and ability to effectively scavenge DBF nih.govspringernature.comresearchgate.netpeptide.comnih.govwikipedia.orgtotal-synthesis.comresearchgate.netrsc.org. Tertiary amines are less effective and deprotect more slowly springernature.comresearchgate.net. The strength of the base is important; while stronger bases may deprotect faster, they can also lead to increased side reactions, such as aspartimide formation rsc.org. Piperidine, with a pKa of approximately 11.1, is a widely used standard nih.govscielo.org.mxtotal-synthesis.com.
Polar aprotic solvents, particularly DMF and NMP, are highly effective for Fmoc deprotection, promoting faster reaction rates compared to less polar solvents like dichloromethane (B109758) (DCM) nih.govspringernature.comresearchgate.netscholaris.cachimia.chnih.gov. This is attributed to their ability to stabilize the charged intermediates involved in the reaction and enhance the solubility of the amine scavenger and the DBF adducts nih.govspringernature.comresearchgate.netscholaris.cachimia.ch. Standard deprotection cocktails often consist of 20-50% piperidine in DMF, with reaction times typically ranging from a few minutes to 30 minutes, depending on the specific conditions and the peptide sequence springernature.comresearchgate.netembrapa.brpeptide.com.
Undesired Side Reactions and Impurity Formation Associated with Fmoc Val Osu Usage
Lossen-Type Rearrangement and β-Alanine Derivative Formation
A significant and often unexpected source of impurity during the synthesis of Fmoc-amino acids using Fmoc-OSu is the formation of β-alanine derivatives. nih.govnih.govscite.airesearchgate.net This side reaction is not a result of contamination in the starting materials but is an intrinsic chemical transformation of the Fmoc-OSu reagent itself under basic conditions. nih.govscite.aisci-hub.se The resulting impurities, primarily Fmoc-β-Ala-OH and its subsequent dipeptide derivatives, can be difficult to separate from the desired product, leading to reduced yields and potential insertion of an incorrect amino acid during peptide synthesis. nih.govresearchgate.netsigmaaldrich.com
The presence of β-alanine-related impurities in Fmoc-amino acid preparations has been identified as a widespread issue. nih.govresearchgate.net During the manufacturing of a peptide drug, a β-alanine insertion mutant was identified, and its origin was traced back to the Fmoc-amino acid raw material. nih.govresearchgate.net Investigation revealed that the contamination consisted of both Fmoc-β-Ala-OH and dipeptide impurities like Fmoc-β-Ala-Amino Acid-OH. nih.govresearchgate.net
The detection and characterization of these impurities rely on various analytical methods. High-Performance Liquid Chromatography (HPLC) is commonly used to detect their presence, although co-elution with the main product can sometimes pose a challenge. sci-hub.se Unambiguous identification and structural confirmation are typically achieved through a combination of techniques including Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.govsci-hub.se The data below summarizes findings from an experiment where Fmoc-OSu was reacted under different conditions, demonstrating that a basic environment is required for the formation of the Fmoc-β-Ala-OH impurity.
| Reagent Used | Base | Fmoc-β-Ala-OH Detected |
|---|---|---|
| Fmoc-OSu | Sodium Carbonate | Yes |
| Fmoc-OSu | None (Neutral) | No |
| Fmoc-Cl | Sodium Carbonate | No |
The formation of β-alanine from Fmoc-OSu proceeds through a Lossen-type rearrangement under basic conditions. nih.govscite.airesearchgate.netsci-hub.se The proposed mechanism begins with a nucleophilic attack on one of the carbonyl groups of the N-hydroxysuccinimide (HOSu) moiety within the Fmoc-OSu molecule. ub.edu This leads to the opening of the succinimide (B58015) ring. sci-hub.se
Following the ring-opening, a series of deprotonation and elimination steps culminates in a Lossen rearrangement. nih.govscite.aisci-hub.se This key step transforms the C4 chain of the succinimide ring into a C3 chain, yielding an isocyanate intermediate. sci-hub.se This isocyanate then forms an unstable carbamate, which subsequently decarboxylates to produce free β-alanine (H-β-Ala-OH). sci-hub.se In the reaction mixture, this newly formed β-alanine is then protected by another equivalent of Fmoc-OSu to yield the Fmoc-β-Ala-OH impurity. sci-hub.se This entire pathway is contingent on a basic environment, as experiments conducted under neutral conditions show no formation of the β-alanine impurity. sci-hub.se
Oligomerization and Dipeptide/Tripeptide Impurity Generation
Another class of impurities encountered during the preparation and use of Fmoc-amino acids involves the formation of short peptide chains, such as dipeptides and tripeptides. researchgate.netub.edu These oligomeric impurities can arise from several pathways.
When highly reactive reagents like Fmoc-Cl are used for N-protection, unwanted carboxyl activation can occur, leading to the formation of Fmoc-Xaa-Xaa-OH dipeptides. researchgate.net While Fmoc-OSu is generally less reactive, it is not entirely immune to generating such impurities. The presence of any unreacted free amino acid in the Fmoc-amino acid product can lead to the "double insertion" of that amino acid during SPPS. sigmaaldrich.commerckmillipore.com Furthermore, the β-alanine generated from the Lossen rearrangement of Fmoc-OSu can react with the intended amino acid, forming dipeptide impurities such as Fmoc-β-Ala-Xaa-OH. nih.govresearchgate.net The presence of these di- and tripeptide contaminants complicates the synthesis and purification of the target peptide. ub.edu
Aspartimide Formation and Subsequent Epimerization in Fmoc-SPPS
During Fmoc-based SPPS, peptides containing aspartic acid (Asp) are highly susceptible to a serious side reaction known as aspartimide formation. sigmaaldrich.comiris-biotech.denih.goviris-biotech.de This reaction is caused by the repeated exposure of the peptide chain to the basic conditions required for Fmoc group removal, typically using piperidine (B6355638). sigmaaldrich.comiris-biotech.de The process involves an intramolecular cyclization where the nitrogen atom of the following peptide bond attacks the side-chain ester of the Asp residue, forming a five-membered succinimide ring intermediate (the aspartimide). iris-biotech.de
This side reaction is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asp, and Asp-Asn motifs being particularly problematic. iris-biotech.denih.gov The formation of the aspartimide intermediate can lead to several undesired by-products. sigmaaldrich.comnih.gov The succinimide ring is prone to racemization (epimerization) at the α-carbon of the aspartyl residue. sigmaaldrich.comiris-biotech.de Subsequent nucleophilic ring-opening by water or piperidine can generate a mixture of up to nine different impurities, including the desired α-aspartyl peptide, the epimerized D-α-aspartyl peptide, β-aspartyl peptides (both D and L forms), and various piperidide adducts. sigmaaldrich.comiris-biotech.denih.gov Many of these impurities, particularly the epimerized and β-aspartyl peptides, have the same mass as the target peptide and are often chromatographically indistinguishable, making their removal nearly impossible. sigmaaldrich.comiris-biotech.de
| Sequence Motif | Susceptibility to Aspartimide Formation |
|---|---|
| Asp-Gly | Very High |
| Asp-Asn | High |
| Asp-Asp | High |
| Asp-Arg | High |
| Asp-Cys | Moderate |
| Asp-Thr | Moderate |
Diketopiperazine Formation in Short Peptide Syntheses
Diketopiperazine (DKP) formation is a frequent and problematic side reaction, particularly during the synthesis of short peptides on the solid support. iris-biotech.deacs.org It is an intramolecular cyclization reaction that occurs after the Fmoc deprotection of the second amino acid in the growing peptide chain. iris-biotech.de The newly liberated N-terminal amino group can act as a nucleophile, attacking the ester linkage that anchors the C-terminal amino acid to the resin (e.g., a Wang resin) or the amide bond of the penultimate amino acid. iris-biotech.deacs.org
This attack results in the formation of a stable, six-membered diketopiperazine ring, which is cleaved from the resin, terminating the peptide chain prematurely. iris-biotech.deacs.org This side reaction is highly sequence-dependent, with C-terminal proline residues being especially prone to inducing DKP formation due to the conformational properties and basicity of their secondary amine. iris-biotech.de The alkaline conditions used for Fmoc removal significantly promote this unwanted cyclization. iris-biotech.de DKP formation leads to a substantial loss of the desired peptide product and complicates the purification process. nih.gov
Strategies for Purity Enhancement and Side Reaction Mitigation in Fmoc Val Osu Chemistry
Development and Evaluation of Alternative Fmoc-Protecting Reagents
To overcome the limitations associated with standard Fmoc reagents like Fmoc-Cl and Fmoc-OSu, researchers have developed several alternative donors. These next-generation reagents are designed to minimize side reactions, thereby improving the purity profile of the resulting Fmoc-amino acids, including Fmoc-valine.
A significant issue with the widely used Fmoc-OSu reagent is its susceptibility to a side reaction known as the Lossen rearrangement, which produces Fmoc-β-Ala-OH as an impurity. nih.govresearchgate.net This impurity can be incorporated into the peptide sequence, causing issues in the final product. To address this, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro mdpi.commdpi.comundecane-2,4-dione ester (Fmoc-OASuD) has been developed as a superior reagent. researchgate.netresearchgate.net
Fmoc-OASuD is reported to be more stable than Fmoc-OSu. researchgate.netresearchgate.net This increased stability minimizes the likelihood of the Lossen rearrangement. The reagent reacts efficiently with amino acids at room temperature in the presence of a base to produce Fmoc-amino acids in high yields and purity, free from the rearrangement-related impurities that often contaminate preparations made with Fmoc-OSu. researchgate.netresearchgate.net The use of Fmoc-OASuD represents a significant process improvement, particularly in large-scale or GMP manufacturing where purity is paramount. sigmaaldrich.comsigmaaldrich.com
In the ongoing effort to eliminate the formation of Fmoc-β-Ala-OH, N-(9-Fluorenylmethoxycarbonyloxy)phthalimide (Fmoc-OPhth) was designed and synthesized as a novel Fmoc-donating reagent. researchgate.netresearchgate.net Research confirmed that the use of Fmoc-OPhth successfully avoids the generation of the Fmoc-β-Ala-OH byproduct during the protection of amino acids. researchgate.net The various Fmoc-amino acids prepared using Fmoc-OPhth were obtained in good yields and proved to be suitable for use in Fmoc-SPPS. researchgate.netresearchgate.net
Similarly, Fmoc-Amox, an oxime-based derivative, has been reported as an efficient reagent for introducing the Fmoc group. researchgate.netacs.org Its use in the synthesis of Fmoc-glycine, for example, resulted in a pure product with no detectable traces of dipeptide impurities or the Amox leaving group itself, as confirmed by HPLC and NMR analysis. acs.org Fmoc-Amox is noted for being an inexpensive option, and the Amox by-product can be easily removed after the reaction, simplifying purification. acs.org Both Fmoc-OPhth and Fmoc-Amox represent valuable tools for chemists seeking to produce high-purity Fmoc-amino acids without the side reactions characteristic of Fmoc-OSu or Fmoc-Cl. researchgate.netresearchgate.net
The use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) for amino acid protection is often complicated by the formation of significant amounts of Fmoc-dipeptides and even tripeptides. researchgate.netub.edu To circumvent this and the Lossen rearrangement issue of Fmoc-OSu, Fmoc-2-Mercaptobenzothiazole (Fmoc-2-MBT) was proposed as a new reagent. researchgate.netnih.gov Fmoc-2-MBT allows for the preparation of Fmoc-amino acids that are free from both dipeptide and β-alanine-related side products. ub.edunih.gov The reagent reacts smoothly with amino acids to yield the desired Fmoc-protected product. ub.edu
Another effective class of reagents involves stable, crystalline N-(Fmoc-α-aminoacyl)benzotriazoles. semanticscholar.orgresearchgate.net These are prepared by reacting N-Fmoc-amino acids with 1H-benzotriazole in the presence of thionyl chloride. semanticscholar.org These benzotriazole-activated esters are versatile and can be used to prepare other derivatives, such as chiral amides, with no detectable racemization. semanticscholar.org The use of stable Fmoc-benzotriazoles allows for the synthesis of Fmoc-protected amino acids in very good yields, free from the dipeptide and tripeptide impurities associated with Fmoc-Cl. researchgate.netorganic-chemistry.org
| Reagent | Advantage | Common Side Products Avoided | Reference |
| Fmoc-OASuD | Higher stability compared to Fmoc-OSu. | Lossen rearrangement (Fmoc-β-Ala-OH). | researchgate.netresearchgate.net |
| Fmoc-OPhth | Designed to avoid Lossen rearrangement. | Lossen rearrangement (Fmoc-β-Ala-OH). | researchgate.netresearchgate.net |
| Fmoc-Amox | Inexpensive; by-product is easily removed. | Dipeptide formation and β-alanyl impurities. | researchgate.netacs.org |
| Fmoc-2-MBT | Avoids side reactions from both Fmoc-Cl and Fmoc-OSu. | Fmoc-dipeptides and Fmoc-β-Ala-OH. | researchgate.netub.edunih.gov |
| Fmoc-Benzotriazoles | Stable, crystalline reagents. | Dipeptide and tripeptide impurities. | semanticscholar.orgresearchgate.netorganic-chemistry.org |
Optimization of Reaction Conditions for Reduced Impurity Profile
Beyond the choice of the protecting reagent, the conditions under which the reactions are performed play a crucial role in determining the purity of the final product. Fine-tuning parameters such as solvent systems, bases, and coupling additives can significantly reduce the formation of unwanted by-products.
The choice of solvent is critical in peptide synthesis as it affects the solubility of reagents, the swelling of the solid-phase resin, and the kinetics of the reaction. google.com N,N-dimethylformamide (DMF) is the most common solvent used in Fmoc-SPPS, though others like N-methylpyrrolidone (NMP) and dichloromethane (B109758) are also employed. mdpi.comgoogle.comrsc.orgpublish.csiro.au The selection of an appropriate solvent system is essential for achieving high chemical yields. mdpi.com For instance, a 1:1 mixture of 1,4-dioxane (B91453) and acetone (B3395972) was found to be effective for the protection of certain amino acids. mdpi.com
The base used for Fmoc deprotection is another key variable. Piperidine (B6355638), typically at a 20% concentration in DMF, is the standard reagent for removing the Fmoc group. publish.csiro.auwikipedia.org However, other bases such as piperazine, morpholine (B109124), and dicyclohexylamine (B1670486) have also been evaluated. publish.csiro.au The efficiency of deprotection varies significantly with the base chosen. For example, 20% piperidine in DMF can achieve 100% deprotection of Fmoc-Val-OH in a fraction of a minute, whereas 50% dicyclohexylamine requires 35 minutes to reach 50% deprotection. publish.csiro.au For particularly sensitive sequences, milder conditions, such as a solution of 50% morpholine in DMF, can be employed to minimize side reactions. google.com Careful selection and washing after the deprotection step are crucial to prevent unwanted reactions in the subsequent coupling stage. google.comembrapa.br
| Base | Solvent | Time (min) | % Deprotection of Fmoc-Val-OH | Reference |
| 20% Piperidine | DMF | 0.1 | 100 | publish.csiro.au |
| 50% Morpholine | DMF | 1 | 50 | publish.csiro.au |
| 5% Piperazine | DMF | 0.33 | 50 | publish.csiro.au |
| 50% Dicyclohexylamine | DMF | 35 | 50 | publish.csiro.au |
| 10% 4-Dimethylaminopyridine | DMF | 85 | 50 | publish.csiro.au |
The activation of the carboxylic acid of the incoming Fmoc-amino acid is a critical step that influences both the rate of coupling and the extent of side reactions, particularly racemization. google.com A variety of coupling reagents are available, including carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/phosphonium salts such as HBTU, HATU, and PyAOP. google.comrsc.org
The use of additives, most notably 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivatives like HOAt, is a common strategy to improve coupling efficiency and suppress racemization. rsc.orgembrapa.br When used with a carbodiimide (B86325) like DIC, HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less reactive but more selective, leading to cleaner reactions. acs.orgembrapa.br The choice of coupling reagent and additive can be tailored to the specific coupling being performed. For sterically hindered couplings, such as attaching an amino acid to valine, more potent activators like HATU may be required. rsc.org Pre-activation of the Fmoc-amino acid with the coupling agent and additive for a short period before adding it to the resin-bound peptide can also enhance reaction rates and yields. google.com
Temperature Control and Concentration Effects
In the synthesis of peptides and related derivatives using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) reagents like Fmoc-Val-OSu, careful control of reaction temperature and reagent concentration is critical for maximizing product yield and purity while minimizing side reactions. The stability of the Fmoc protecting group itself is dependent on factors including base concentration, solvent, and temperature. chempep.com
Research protocols demonstrate varied temperature strategies to optimize reaction outcomes. For instance, in the synthesis of a dipeptide, a reaction involving this compound was initiated at 0 °C before being allowed to warm to room temperature, where it stirred for 48 hours. rsc.org This initial cooling helps to control the initial rate of reaction and minimize potential side reactions that can occur at higher temperatures, such as racemization or degradation of the activated ester. In another procedure, a reaction mixture was cooled to room temperature before the Fmoc-OSu solution was added slowly over a period of 10-15 minutes, a technique that helps manage the exothermic nature of the reaction and maintain control over the process. google.com Other syntheses are conducted at a constant room temperature (e.g., 25 °C) for extended periods, such as 14 hours, to ensure the reaction proceeds to completion. rsc.org Conversely, some applications, like specific labeling experiments, may utilize elevated temperatures, such as 40°C, to drive the reaction. medchemexpress.com
The concentration of reactants is another key parameter. In one documented procedure, this compound was added to a solution of L-citrulline where the initial concentrations were carefully defined. rsc.org The rate of addition, which directly influences the instantaneous concentration of the acylating agent, is also a method of control, as seen in the portion-wise addition of Fmoc-OSu in certain syntheses. rsc.orggoogle.com These examples underscore the importance of temperature and concentration as interdependent variables that are manipulated to enhance the efficiency and selectivity of couplings involving this compound.
Advanced Purification Methodologies for this compound Derivatives
Following synthesis, rigorous purification is essential to isolate the desired this compound derivative from unreacted starting materials, coupling reagents, and by-products. Advanced chromatographic techniques are the primary methods employed for this purpose.
Chromatographic Purification Techniques (e.g., Flash Column Chromatography)
Flash column chromatography is a widely used and effective technique for the purification of products derived from this compound. rsc.orggoogle.com This method is favored for its speed and efficiency in separating compounds with different polarities. Typically, the crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent gradient of increasing polarity.
A common solvent system for purifying Fmoc-protected peptide derivatives is a mixture of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH). rsc.orggoogle.com The gradient is typically started with a low percentage of the more polar solvent (methanol) to elute non-polar impurities, and the percentage is gradually increased to elute the desired product. In several reported syntheses, crude products from reactions involving this compound were successfully purified using this technique. rsc.orggoogle.com The specific gradient can be tailored to the product; for example, a gradient of 1-12% MeOH in CH₂Cl₂ was used to purify Fmoc-Val-Cit-PABOH. google.com In another case, a crude residue was purified using a 0–10% MeOH in CH₂Cl₂ gradient to yield the target compound. rsc.org
Table 1: Examples of Flash Column Chromatography Conditions for this compound Derivatives
| Target Compound | Support | Eluent System | Gradient | Reference |
|---|---|---|---|---|
| Fmoc-Val-Cit-PAB-MMAE | Silica Gel | Methanol/Dichloromethane (MeOH/CH₂Cl₂) | 0–10% MeOH | rsc.org |
| Fmoc-Val-Cit-PABOH | Silica Gel | Methanol/Dichloromethane (MeOH/CH₂Cl₂) | 1–12% MeOH | google.com |
| Fmoc-protected diamine | Silica Gel | Methanol/Dichloromethane (MeOH/CH₂Cl₂) | 4–10% MeOH | rsc.org |
| Fmoc-D-Hyv(O-TBDMS) | Silica Gel | Not specified | Not specified | nih.gov |
Preparative High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
For separations requiring higher resolution, particularly for closely related structures like diastereomers, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique is crucial when synthesizing derivatives from chiral precursors where stereochemical integrity is paramount.
A notable application is the separation of diastereomers of Fmoc-D-Hyv(O-TBDMS), a derivative synthesized from D-Valine and Fmoc-OSu. nih.govnih.gov In this case, the two diastereomers were successfully separated using preparative reversed-phase HPLC (RP-HPLC). nih.govnih.gov The purification was performed on a C₁₈ column, which is standard for separating moderately polar to non-polar compounds. nih.gov The separation strategy involved an initial gradient elution followed by a more specific isocratic elution to achieve baseline separation of the diastereomers. nih.gov This multi-step elution highlights the precision required for such challenging separations. The ability of preparative RP-HPLC to resolve these diastereomers was essential for obtaining the individual, stereochemically pure building blocks needed for the total synthesis of a conopeptide. nih.govnih.gov
Table 2: Preparative HPLC Conditions for Diastereomer Separation of an Fmoc-Valine Derivative
| Compound | Column Type | Mobile Phase A | Mobile Phase B | Elution Method | Reference |
|---|---|---|---|---|---|
| Fmoc-D-Hyv(O-TBDMS) Diastereomers | C₁₈ Reversed-Phase | 0.1% TFA in H₂O | 0.1% TFA in CH₃CN−H₂O (3:2) | Initial gradient of 0–100% B over 100 min, followed by isocratic elution at 20.3% B for final purification of fractions. | nih.gov |
Analytical Methodologies for Characterization and Quality Control of Fmoc Val Osu and Its Reaction Products
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are fundamental in separating Fmoc-Val-OSu from potential impurities, which can arise during its synthesis or storage. These impurities may include unreacted starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the cornerstone for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase, and compounds with higher hydrophobicity are retained longer on the column.
The purity of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak with minimal secondary peaks. Impurity profiling involves the identification and quantification of these minor peaks. Common impurities in Fmoc-amino acids can include free amino acids, dipeptides formed during synthesis, and byproducts from the Fmoc protecting group itself, such as Fmoc-β-Ala-OH, which can arise from the rearrangement of Fmoc-OSu nih.govresearchgate.net. The presence of these impurities can negatively impact the outcome of peptide synthesis merckmillipore.com.
The selection of the HPLC column and mobile phase is critical for achieving optimal separation. C18 columns are commonly used stationary phases. The mobile phase typically consists of a mixture of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (ACN) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the elution of all components in a reasonable timeframe. Detection is typically performed using a UV detector, as the Fmoc group has a strong chromophore.
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Purity Determination
The stereochemical integrity of this compound is crucial for the synthesis of biologically active peptides. The presence of the D-enantiomer can lead to the formation of diastereomeric peptides with altered conformations and biological activities. Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of this compound.
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, and macrocyclic glycopeptide-based CSPs are effective for the enantioseparation of Fmoc-amino acids.
The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, plays a significant role in achieving chiral recognition. For Fmoc-amino acids, reversed-phase conditions are often employed. The D- and L-enantiomers will appear as two distinct peaks in the chromatogram, allowing for the calculation of the enantiomeric excess (e.e.).
Table 2: Representative Chiral HPLC Conditions for Enantiomeric Purity of Fmoc-Valine Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Polysaccharide-based (e.g., Lux Cellulose-2) | Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T) |
| Dimensions | 5 µm, 4.6 x 250 mm | 5 µm, 4.6 x 25 mm |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Methanol/20 mM Ammonium Acetate (B1210297), pH 4.1 (40:60) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 260 nm |
| Temperature | Ambient | 25 °C |
Spectroscopic and Spectrometric Approaches for Structural Elucidation
Spectroscopic and spectrometric techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the protons of the fluorenyl, valine, and succinimide (B58015) moieties are observed. The aromatic protons of the Fmoc group typically appear in the downfield region (around 7.3-7.8 ppm). The protons of the valine side chain (isopropyl group) and the α-proton will have specific chemical shifts and coupling patterns that are indicative of the valine structure. The protons of the N-hydroxysuccinimide ester will also exhibit a characteristic signal, typically as a singlet.
Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound
| Protons | Expected Chemical Shift (ppm) |
|---|---|
| Fmoc Aromatic | 7.3 - 7.8 |
| Fmoc CH, CH₂ | 4.2 - 4.5 |
| Valine α-CH | ~4.7 |
| Valine β-CH | ~2.3 |
| Valine γ-CH₃ | ~1.0 |
| Succinimidyl CH₂ | ~2.8 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion.
The positive ion ESI mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. The measured mass-to-charge ratio (m/z) of this ion can be used to confirm the molecular weight of the compound (C₂₄H₂₄N₂O₆, MW = 436.46 g/mol ).
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would involve the cleavage of the ester bond, the loss of the succinimidyl group, and fragmentation of the Fmoc group itself. The fragmentation of Fmoc-protected dipeptides has been studied, providing insights into the expected fragmentation pathways nih.gov.
Table 4: Expected Key Ions in the ESI Mass Spectrum of this compound
| Ion | Description | Approximate m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 437.5 |
| [M+Na]⁺ | Sodium adduct | 459.4 |
| [M-OSu+H]⁺ | Loss of the succinimidyl group | 322.4 |
| [Fmoc]⁺ | Fmoc carbocation | 179.1 |
UV Spectroscopy for Fmoc Deprotection Monitoring and Quantitative Analysis
UV-Visible (UV-Vis) spectroscopy is a simple yet effective method for both the quantification of this compound and for monitoring the progress of its reactions, particularly the deprotection of the Fmoc group. The fluorenyl group of the Fmoc moiety possesses a strong UV chromophore, with a characteristic absorbance maximum.
During solid-phase peptide synthesis, the removal of the Fmoc group is a critical step. This is typically achieved by treatment with a secondary amine base, such as piperidine (B6355638). The deprotection reaction releases dibenzofulvene (DBF), which subsequently reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct has a strong and distinct UV absorbance at around 301 nm.
By monitoring the increase in absorbance at this wavelength, the progress of the deprotection reaction can be followed in real-time. Furthermore, the concentration of the released Fmoc group can be quantified using the Beer-Lambert law, which relates absorbance to concentration. This allows for the determination of the loading of the first amino acid onto the solid support and for ensuring complete deprotection at each cycle of peptide synthesis.
Table 5: UV Spectroscopic Data for Fmoc Group Analysis
| Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) in DMF | Application |
|---|---|---|---|
| Fmoc group | ~265 nm | ~18,000 M⁻¹cm⁻¹ | Quantification of this compound |
| Dibenzofulvene-piperidine adduct | ~301 nm | ~7,800 M⁻¹cm⁻¹ | Monitoring Fmoc deprotection |
Qualitative Chemical Tests for Reaction Progress
In the synthesis of peptides and other molecules utilizing this compound, monitoring the progress of the coupling reaction is critical to ensure high yields and purity of the final product. The reaction's success is typically determined by the complete consumption of the free amine on the resin or the preceding amino acid. Qualitative colorimetric tests are frequently employed for this purpose, providing a rapid and straightforward assessment of the presence or absence of unreacted primary and secondary amines. peptide.comnih.gov These tests are generally performed on a small sample of resin beads removed from the reaction vessel. iris-biotech.de To ensure accuracy, it is often recommended to perform both a positive and a negative control, especially when applying a test to a new synthesis. nih.govresearchgate.net
The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for the detection of primary amines and is widely used in solid-phase peptide synthesis (SPPS) to monitor coupling reactions. peptide.compeptide.com The test is based on the reaction of ninhydrin with primary amines, which produces an intense blue or purple color known as Ruhemann's purple. webneel.comwikipedia.org
Principle: When a sample of the resin is heated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine/ethanol, the presence of a free primary amine (indicating an incomplete coupling reaction) will result in the formation of a deep blue color on the beads and in the solution. iris-biotech.detemple.edu If the coupling reaction is complete, the N-terminus is acylated, meaning there are no free primary amines to react with the ninhydrin. In this case, the beads and solution will remain colorless, yellow, or slightly brown. iris-biotech.dewikipedia.orgchempep.com
It is important to note that the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline. peptide.compeptide.com Additionally, prolonged or excessive heating during the test can sometimes cause the Fmoc protecting group to be prematurely removed, leading to a false positive result. peptide.comchempep.com
Interpretation of Kaiser Test Results:
| Observation (Color of Beads and Solution) | Interpretation | Reaction Status |
|---|---|---|
| cancelIntense Blue | Free primary amines are present. | Coupling is incomplete or has failed. peptide.com |
| check_circleColorless or Yellow | No free primary amines are detected. | Coupling is complete. iris-biotech.dewikipedia.org |
| help_outlineLight Blue Solution, Dark Blue Beads | A significant amount of unreacted amine remains. | Coupling is incomplete; recoupling is required. peptide.com |
| help_outlineDark Blue Solution, Colorless Beads | Very low levels of unreacted amine. | Coupling is nearly complete; may proceed or cap. peptide.com |
Tests for Secondary Amines
Since the Kaiser test is unsuitable for N-terminal secondary amines (e.g., proline), alternative tests are necessary to monitor the coupling of this compound to such residues. peptide.com
Chloranil Test: The chloranil test is a reliable method for detecting the presence of secondary amines on the solid support. iris-biotech.de
Procedure: A small sample of resin is treated with solutions of acetaldehyde and chloranil (tetrachloro-1,4-benzoquinone) in DMF. iris-biotech.denih.gov
Positive Result: The presence of a free secondary amine is indicated by the beads turning a dark blue or green color. iris-biotech.de
Negative Result: If the coupling is complete, the beads will remain colorless or yellowish. iris-biotech.de
Isatin Test: The isatin test is another alternative for monitoring reactions involving secondary amines. peptide.com
Procedure: Resin beads are heated with a solution of isatin. peptide.com
Positive Result: A blue color on the beads signifies an incomplete coupling reaction. peptide.com
Negative Result: The absence of a blue color indicates a complete reaction.
Other Qualitative Tests
While the Kaiser, chloranil, and isatin tests are the most common, other colorimetric methods can also be used to monitor reaction progress.
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: The TNBS test is nearly as sensitive as the Kaiser test but is specific for primary amines. chempep.com
Principle: TNBS reacts with free primary amines to produce a colored complex.
Positive Result: Unreacted primary amines are indicated by the resin beads turning orange-red. chempep.com
Negative Result: A complete reaction shows no color change.
Bromophenol Blue (BPB) Test: This test is based on an acid-base reaction and can detect both primary and secondary amines. peptide.com
Principle: The basicity of the free amino group on the resin causes a color change in the pH indicator, bromophenol blue.
Positive Result: The presence of free amines is indicated by blue-colored beads.
Negative Result: Neutral (fully coupled) beads will appear yellow/orange. Before performing this test, the resin must be thoroughly washed to remove any basic reagents (like piperidine) that would cause a false positive. peptide.com
Summary of Qualitative Tests:
| Test Name | Detects | Positive Result (Incomplete Reaction) | Negative Result (Complete Reaction) |
|---|---|---|---|
| Kaiser Test | Primary Amines | Intense Blue | Colorless / Yellow |
| Chloranil Test | Secondary Amines | Dark Blue / Green | Colorless / Yellowish |
| Isatin Test | Secondary Amines | Blue | No Blue Color |
| TNBS Test | Primary Amines | Orange-Red | No Color Change |
| Bromophenol Blue Test | Primary & Secondary Amines | Blue | Yellow / Orange |
Future Directions and Emerging Research Avenues for Fmoc Val Osu Chemistry
Integration of Fmoc-Val-OSu into Sustainable and Green Peptide Synthesis Protocols
The drive towards sustainability in chemical synthesis has significantly impacted peptide chemistry. Researchers are exploring ways to reduce solvent usage, minimize waste, and improve atom economy in processes utilizing this compound. Traditional solid-phase peptide synthesis (SPPS) often relies on large volumes of organic solvents like N,N-dimethylformamide (DMF) for coupling and washing steps, contributing to a high process mass intensity (PMI) acs.orgresearchgate.net.
| Green Solvent | Application with this compound (or similar NHS esters) | Benefits | Potential Challenges |
| 2-MeTHF | Used for SPPS coupling and Fmoc deprotection | Reduced environmental impact compared to DMF | May require optimization of coupling efficiency |
| γ-Valerolactone (GVL) | Potential replacement for DMF in SPPS, including Fmoc deprotection | Good solubility for Fmoc-amino acid derivatives | Still under investigation for broad applicability |
Advancements in Automated Synthesis Platforms Utilizing this compound
Automated peptide synthesizers have revolutionized the speed and efficiency of peptide production. This compound, as a stable and reactive activated amino acid derivative, is well-suited for integration into these platforms. Research focuses on optimizing coupling kinetics and minimizing reaction times to maximize throughput. The development of fast-flow peptide synthesizers, for example, utilizes real-time monitoring of Fmoc deprotection via UV-vis spectroscopy to assess reaction success and optimize parameters amidetech.com.
The use of Fmoc-OSu derivatives, including this compound, in automated synthesis requires precise control over reagent delivery, reaction times, and washing steps. Advances in platform design aim to improve coupling efficiency, reduce reagent consumption, and minimize side reactions such as peptide aggregation or deletion sequences, which are critical for synthesizing long or complex peptides amidetech.com. The inherent stability and reactivity profile of the NHS ester makes it a reliable choice for automated cycles, ensuring consistent incorporation of amino acids.
| Synthesis Platform Feature | Impact on this compound Utilization | Research Focus |
| Fast-flow reactors | Enables rapid reagent exchange and reaction monitoring | Optimizing coupling cycles for speed and yield |
| In-line UV-vis detection | Real-time monitoring of Fmoc deprotection efficiency | Quantifying coupling success and identifying issues |
| Microfluidics | Precise control over reagent mixing and reaction volumes | Enhancing coupling efficiency and reducing waste |
| Robotic liquid handling | High-throughput synthesis of peptide libraries | Ensuring consistent reagent delivery for this compound |
Expanded Applications in Complex Bioconjugate Design and Multivalent Systems
This compound serves as a versatile tool for creating complex molecular architectures beyond simple linear peptides. Its activated ester functionality allows for efficient conjugation to various biomolecules, including proteins, antibodies, nanoparticles, and nucleic acids, forming bioconjugates. This is particularly valuable in areas like targeted drug delivery, diagnostics, and the development of novel therapeutic agents.
Furthermore, this compound can be employed in the synthesis of multivalent systems, where multiple peptide copies are attached to a common scaffold or linked together. This multivalency can enhance binding affinity, improve avidity, and confer unique biological properties. For instance, researchers are using Fmoc-amino acid NHS esters to attach peptides to solid supports or to functionalize surfaces for biosensing applications. The ability to selectively activate the C-terminus of valine with the Fmoc group and an NHS ester allows for controlled peptide elongation or conjugation.
| Bioconjugate Type | Application of this compound | Key Features |
| Peptide-Drug Conjugates (PDCs) | Linking peptides to cytotoxic drugs for targeted delivery | Enhanced specificity, reduced systemic toxicity |
| Peptide-Nanoparticle Conjugates | Functionalizing nanoparticles with peptides for imaging or therapy | Improved targeting, enhanced cellular uptake |
| Peptide-Protein Conjugates | Modifying proteins with peptides for altered function or immunogenicity | Creating novel therapeutic proteins, vaccine development |
| Multivalent Scaffolds | Synthesizing peptides with multiple copies on a single molecule | Increased binding avidity, enhanced receptor engagement |
Fundamental Studies on Reaction Kinetics and Stereoselectivity in this compound Mediated Transformations
Understanding the fundamental reaction kinetics and stereoselectivity of this compound is crucial for optimizing its use and preventing undesirable side reactions, primarily racemization. The N-hydroxysuccinimide ester is known to be a reactive intermediate that efficiently couples with amines. Studies investigating the reaction rates of this compound with various amines under different conditions (solvent, temperature, pH) provide valuable insights into optimal coupling parameters.
A significant concern in peptide synthesis is the potential for racemization, particularly at the C-terminus of the activated amino acid. While NHS esters are generally considered to have a lower propensity for racemization compared to some other activated species, careful control of reaction conditions is still necessary. Research in this area focuses on identifying factors that influence the rate of coupling and the degree of stereochemical integrity. This might involve studying the effect of additives, bases, solvent polarity, and temperature on the reaction pathway and the stability of the activated intermediate. Detailed kinetic studies can help in designing protocols that maximize coupling yield while minimizing the formation of D-amino acid impurities.
| Parameter Studied | This compound Transformation | Findings/Implications |
| Reaction Kinetics | Coupling with amines | Rate constants, optimal reaction times, effect of solvent |
| Stereoselectivity | Racemization during coupling | Enantiomeric excess (ee) under various conditions, impact of additives |
| Byproduct Formation | Hydrolysis of NHS ester | Stability of this compound in solution, half-life |
| Solvent Effects | Coupling efficiency and rate | Polarity, protic vs. aprotic solvents |
Exploration of Novel Derivatives of this compound for Enhanced Reactivity or Selectivity
The continuous pursuit of improved synthetic tools has led to the exploration of novel derivatives of Fmoc-amino acid N-hydroxysuccinimide esters, including those based on valine. While this compound offers good reactivity, researchers are investigating modifications to the succinimide (B58015) leaving group or the Fmoc protecting group itself to achieve enhanced properties.
These novel derivatives might aim for faster coupling rates, improved solubility in a wider range of solvents, reduced side reactions (such as the formation of Fmoc-dipeptides or Fmoc-β-Ala-OH impurities associated with some Fmoc-OSu preparations ub.edu), or increased stability. For example, modifications to the succinimide ring or the introduction of electron-withdrawing groups could alter the leaving group ability and, consequently, the reactivity and selectivity of the activated ester. Research into structure-activity relationships of these activated amino acid derivatives is key to designing next-generation reagents that can further streamline peptide synthesis and enable the creation of even more complex peptide structures.
| Derivative Type | Potential Improvement | Mechanism of Improvement |
| Modified NHS esters | Enhanced reactivity | Altered leaving group ability, increased electrophilicity |
| Alternative leaving groups | Faster coupling rates | Better leaving group character than OSu |
| Modified Fmoc groups | Improved solubility | Increased solubility in greener solvents |
| Protected Fmoc-amino acids | Reduced side reactions | Minimizing formation of Fmoc-dipeptides or Fmoc-β-Ala-OH |
Compound List:
this compound (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)
N-hydroxysuccinimide (NHS)
N,N-dimethylformamide (DMF)
2-MeTHF (2-methyltetrahydrofuran)
γ-Valerolactone (GVL)
DCC (Dicyclohexylcarbodiimide)
DIC (Diisopropylcarbodiimide)
EDC HCl (Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride)
HOBt (1-hydroxybenzotriazole)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
Fmoc-β-Ala-OH
Fmoc-β-Ala-AA-OH
Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT)
N-butylpyrrolidinone (NBP)
4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine
Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl)
Q & A
Q. What is the role of Fmoc-Val-OSu in solid-phase peptide synthesis (SPPS)?
this compound is an activated ester derivative of Fmoc-protected valine, primarily used to introduce valine residues during SPPS. The Fmoc group provides temporary protection for the α-amino group, while the N-hydroxysuccinimide (OSu) ester facilitates efficient coupling under mild conditions. Methodologically, it reacts with free amines on the growing peptide chain, minimizing racemization risks common in carbodiimide-mediated couplings .
Q. How should this compound be stored to maintain stability?
Store the compound as a crystalline powder at -15°C to -20°C in a moisture-free environment. Prolonged exposure to ambient humidity or temperatures above 4°C can hydrolyze the OSu ester, reducing coupling efficiency. For in-solution storage (e.g., DMF or DCM), maintain at -80°C and use within one year .
Q. What analytical methods confirm the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection at 265–300 nm (λmax for Fmoc) is standard. For structural verification, use mass spectrometry (ESI-MS or MALDI-TOF) to confirm the molecular ion peak at m/z 436.5 (C24H24N2O6) and monitor for hydrolyzed byproducts (e.g., Fmoc-Val-OH) .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
Steric hindrance often reduces coupling yields. To mitigate this:
- Increase reaction time (12–24 hours) and use a 2–3 molar excess of this compound.
- Employ coupling agents like HOBt or Oxyma Pure (1:1 ratio with the ester) to suppress aggregation.
- Solvent choice is critical: DCM/DMF (1:1) improves solubility of hydrophobic sequences, while DMSO (5–10% v/v) can disrupt β-sheet formation .
Q. What impurities arise during this compound synthesis, and how are they characterized?
Common impurities include:
- β-Ala derivatives : Formed via Lossen rearrangement during synthesis; detected via HPLC as a late-eluting peak (retention time > Fmoc-Val-OH).
- D-Valine isomers : Use chiral HPLC or circular dichroism (CD) to identify enantiomeric contamination.
- Dipeptide adducts : Monitor for masses corresponding to Fmoc-Val-Val-OSu (m/z 751.7) using high-resolution mass spectrometry (HRMS) .
Q. How does this compound compare to alternative coupling reagents (e.g., Fmoc-OASUD) in minimizing side reactions?
Fmoc-OASUD (N-(9-fluorenylmethoxycarbonyloxy)-1-acetylsulfonyl-3,3-dimethylazetidine) reduces β-Ala impurities by 80% compared to this compound, as it avoids Lossen rearrangement. However, this compound offers faster coupling kinetics (30–60 minutes vs. 2–4 hours for OASUD), making it preferable for time-sensitive syntheses .
Q. What strategies resolve contradictions in reported solubility profiles of this compound?
Discrepancies in solubility data (e.g., DCM vs. THF compatibility) often stem from batch-specific crystallinity or residual solvents. To standardize:
Q. How can researchers troubleshoot low yields in this compound-mediated couplings?
Systematic analysis is required:
- Step 1 : Confirm reagent integrity via FTIR (absence of carbonyl peaks at 1740–1780 cm<sup>−1</sup> indicates hydrolysis).
- Step 2 : Quantify unreacted amines using Kaiser or TNBS tests.
- Step 3 : If aggregation is suspected, incorporate chaotropic agents (e.g., 2 M urea) during coupling .
Methodological Guidelines
- Experimental Design : When incorporating this compound into automated SPPS protocols, validate stepwise coupling efficiencies via LC-MS after each cycle to detect incomplete reactions .
- Data Contradiction Analysis : Cross-reference impurity profiles across multiple batches using orthogonal techniques (e.g., NMR for structural elucidation, TLC for rapid hydrolysis screening) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
